molecular formula C20H15N3O6S B2466259 (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide CAS No. 864976-73-8

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2466259
CAS No.: 864976-73-8
M. Wt: 425.42
InChI Key: YQISFHUCINSVMY-MRCUWXFGSA-N
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Description

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H15N3O6S and its molecular weight is 425.42. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

Research has shown that derivatives of thiazolidinone, a structural component related to the mentioned compound, possess significant antimicrobial and anticancer properties. A study synthesized a series of 4-thiazolidinone derivatives and evaluated them for their in vitro antimicrobial and anticancer potentials. One of the compounds demonstrated notable activity as an antimicrobial agent, while another showed significant anticancer properties. The study also highlighted the importance of certain molecular parameters, such as the topological parameter and electronic parameters, in describing the antimicrobial activity of these synthesized compounds (Deep et al., 2016).

Anti-Infective Drug Development

Thiazolides, including nitazoxanide and its derivatives, have been identified as a novel class of anti-infective drugs effective against a broad spectrum of pathogens, including viruses, bacteria, and protozoan parasites. These compounds are characterized by a nitrothiazole ring and exhibit multiple mechanisms of action. For example, in microaerophilic bacteria and parasites, the reduction of the nitro group into a toxic intermediate is a key factor for their activity. In proliferating mammalian cells, bromo- and nitro-thiazolides can trigger apoptosis, which may also explain their activities against intracellular pathogens (Hemphill & Müller, 2012).

Sensing Applications

Coumarin benzothiazole derivatives, closely related to the chemical structure , have been investigated for their potential as chemosensors for cyanide anions. The study focused on the synthesis of four coumarin benzothiazole derivatives and explored their structural, photophysical, and anion recognition properties. Some of these compounds exhibited significant changes in color and fluorescence upon interaction with cyanide anions, indicating their potential application in the development of sensitive and selective chemosensors (Wang et al., 2015).

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O6S/c1-28-9-8-22-15-7-6-13(23(26)27)11-17(15)30-20(22)21-18(24)14-10-12-4-2-3-5-16(12)29-19(14)25/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQISFHUCINSVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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